molecular formula C8H16O B2834015 3-(2,2-Dimethylcyclopropyl)propan-1-ol CAS No. 1823348-54-4

3-(2,2-Dimethylcyclopropyl)propan-1-ol

Cat. No.: B2834015
CAS No.: 1823348-54-4
M. Wt: 128.215
InChI Key: ZTZQBYAROXVBCX-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopropyl)propan-1-ol: is an organic compound with the molecular formula C8H16O and a molecular weight of 128.21 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two methyl groups and a propanol chain

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylcyclopropyl)propan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method includes the reaction of 2,2-dimethylcyclopropylcarbinol with a suitable alkylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl ring and hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2,2-Dimethylcyclopropylmethanol
  • Cyclopropylmethanol
  • 2,2-Dimethylpropan-1-ol

Comparison: 3-(2,2-Dimethylcyclopropyl)propan-1-ol is unique due to the presence of both a cyclopropyl ring and a propanol chain, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-(2,2-dimethylcyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)6-7(8)4-3-5-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZQBYAROXVBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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